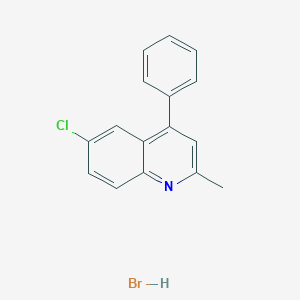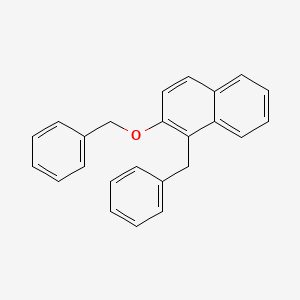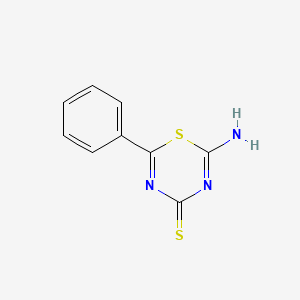![molecular formula C24H22N4O2 B14351972 6,6'-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2'-bipyridine CAS No. 90719-70-3](/img/no-structure.png)
6,6'-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2’-bipyridine is a complex organic compound that features two bipyridine units connected through methoxy linkages to pyridine rings. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2’-bipyridine typically involves multiple steps, starting with the preparation of the pyridine derivatives. One common method involves the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane to form 2-bromo-6-methylpyridine . This intermediate can then undergo further reactions to introduce the methoxy groups and link the bipyridine units.
Industrial Production Methods
While specific industrial production methods for 6,6’-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,6’-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine rings.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility in coordination chemistry.
Scientific Research Applications
6,6’-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2’-bipyridine has several applications in scientific research:
Biology: The compound’s metal complexes are investigated for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of metal-based drugs.
Comparison with Similar Compounds
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: Similar in structure but with methyl groups instead of methoxy linkages.
2,2’-Bipyridine: A simpler bipyridine compound without additional functional groups.
6-Bromo-2,2’-bipyridine: Contains a bromine substituent, which can be used for further functionalization.
Uniqueness
6,6’-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2’-bipyridine is unique due to its methoxy linkages, which enhance its ability to form stable and versatile metal complexes. This structural feature allows for greater flexibility in designing metal-based catalysts and therapeutic agents.
Properties
| 90719-70-3 | |
Molecular Formula |
C24H22N4O2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethoxymethyl)-6-[6-(pyridin-2-ylmethoxymethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C24H22N4O2/c1-3-13-25-19(7-1)15-29-17-21-9-5-11-23(27-21)24-12-6-10-22(28-24)18-30-16-20-8-2-4-14-26-20/h1-14H,15-18H2 |
InChI Key |
ZTMANBUIVNVRRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COCC2=NC(=CC=C2)C3=CC=CC(=N3)COCC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



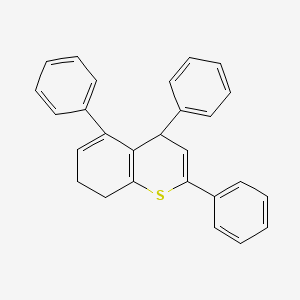
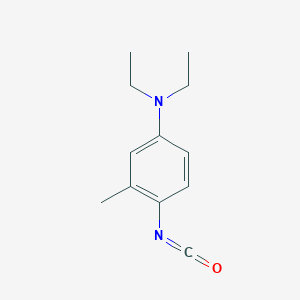
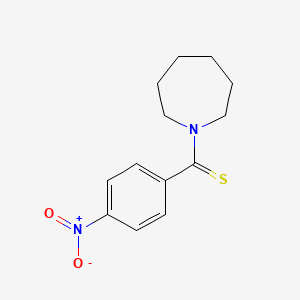
![4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14351921.png)
